

A Technical Guide to m-PEG24-azide: Commercial Sources, Purity, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methoxy-poly(ethylene glycol)-azide with 24 ethylene glycol units (**m-PEG24-azide**), a critical reagent in bioconjugation and drug development. This document details its commercial availability, purity standards, and analytical methodologies for its characterization. Furthermore, it presents representative experimental protocols for its application in "click chemistry" and illustrates key workflows and reactions through detailed diagrams.

Commercial Sources and Specifications of m-PEG24-azide

m-PEG24-azide is a monodisperse PEG linker widely used to enhance the solubility, stability, and pharmacokinetic properties of biomolecules and small drugs. It is a key component in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[1]. A variety of chemical suppliers offer **m-PEG24-azide**, typically with high purity.

Below is a summary of specifications from several prominent commercial suppliers. It is important to note a discrepancy in the Chemical Abstracts Service (CAS) number provided by different vendors, which researchers should be aware of when sourcing this reagent.



Supplier	Purity	Molecular Formula	CAS Number
Precise PEG	> 96%	C49H99N3O24	2563873-82-3[2]
AxisPharm	≥95%	C49H99N3O24	89485-61-0[3]
BroadPharm	≥95%	C49H99N3O24	89485-61-0[4]
MedchemExpress	Not specified	C49H99N3O24	2563873-82-3[5]
Vector Labs	Not specified	Not specified	Not specified
JenKem Technology	High Purity (GMP grade available)	Not specified	Not specified
BLD Pharm	Not specified	C49H99N3O24	Not specified

This table is a summary of publicly available data and is not exhaustive. Researchers should always consult the supplier's certificate of analysis for batch-specific information.

Purity Analysis and Quality Control

Ensuring the purity of **m-PEG24-azide** is critical for the reproducibility of experimental results and the quality of the final conjugate. The primary methods for assessing the purity of PEG derivatives are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong UV chromophore in the PEG backbone, conventional UV detection in HPLC can be challenging. Therefore, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are often employed. Reversed-phase HPLC is a common technique for separating PEG oligomers and impurities.

Representative Protocol for RP-HPLC-ELSD Analysis of PEG Derivatives:

- Instrumentation: An HPLC system equipped with a C18 column and an Evaporative Light Scattering Detector.
- Mobile Phase A: Water with 0.1% formic acid



- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

Flow Rate: 1.0 mL/min

Column Temperature: 40 °C

· ELSD Settings:

Nebulizer Temperature: 30 °C

Evaporator Temperature: 50 °C

Gas Flow Rate: 1.5 L/min

- Sample Preparation: Dissolve a small amount of m-PEG24-azide in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
- Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the area
 of the main peak divided by the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful tool for confirming the structure of **m-PEG24-azide** and assessing its purity. The characteristic peaks of the PEG backbone, the methoxy terminus, and the protons adjacent to the azide group can be identified and integrated.

Representative Protocol for ¹H NMR Analysis of PEG Derivatives:

- Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
 DMSO-d₆ can be particularly useful for resolving hydroxyl end-group impurities.
- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Procedure:
 - Dissolve 5-10 mg of the m-PEG24-azide sample in approximately 0.7 mL of the deuterated solvent.



- Acquire the ¹H NMR spectrum.
- Expected Chemical Shifts (in CDCl₃):
 - ~3.64 ppm (s, large): The repeating ethylene glycol units (-O-CH₂-CH₂-O-).
 - ~3.38 ppm (s, 3H): The terminal methoxy group (CH₃-O-).
 - ~3.39 ppm (t, 2H): The methylene group adjacent to the azide (-CH₂-N₃).
- Purity Assessment: The presence of unexpected peaks may indicate impurities. The ratio of the integrals of the terminal groups to the repeating units can be used to confirm the average chain length.

Experimental Protocols for Application

m-PEG24-azide is primarily used in bioconjugation reactions via "click chemistry," which encompasses both copper-catalyzed and strain-promoted azide-alkyne cycloadditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This highly efficient reaction forms a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.

Representative Protocol for CuAAC:

- Materials:
 - Alkyne-functionalized molecule (e.g., a protein or small molecule)
 - m-PEG24-azide
 - Copper(II) sulfate (CuSO₄)
 - Sodium ascorbate
 - A copper(I)-stabilizing ligand (e.g., THPTA or TBTA)



Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

- Dissolve the alkyne-functionalized molecule and m-PEG24-azide (1.5 equivalents) in the reaction buffer.
- In a separate tube, prepare the catalyst solution by mixing CuSO₄ (0.1 equivalents) and the ligand (0.5 equivalents).
- Add the catalyst solution to the reaction mixture.
- Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1 equivalent).
- Allow the reaction to proceed at room temperature for 1-4 hours.
- Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).
- Purify the resulting conjugate using a suitable method (e.g., size-exclusion chromatography or dialysis) to remove excess reagents.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is ideal for applications in living systems due to the absence of a cytotoxic metal catalyst. It involves the reaction of an azide with a strained cyclooctyne (e.g., DBCO or BCN).

Representative Protocol for SPAAC:

- Materials:
 - Cyclooctyne-functionalized molecule (e.g., a DBCO-labeled protein)
 - m-PEG24-azide
 - Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)



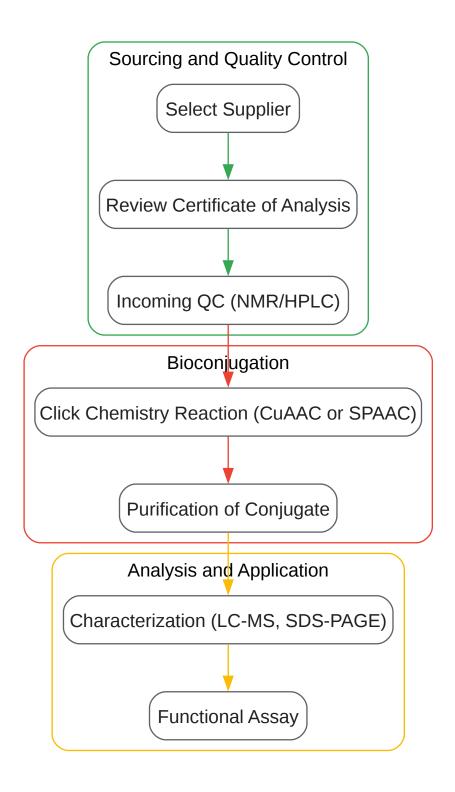
• Procedure:

- Dissolve the cyclooctyne-functionalized molecule in the reaction buffer.
- Add **m-PEG24-azide** (2-5 equivalents) to the solution.
- Incubate the reaction mixture at room temperature or 37 °C for 2-12 hours.
- Monitor the reaction progress by an appropriate analytical technique.
- Purify the conjugate to remove unreacted **m-PEG24-azide**.

Visualizations

The following diagrams illustrate the general workflow for using **m-PEG24-azide** and a typical CuAAC reaction.

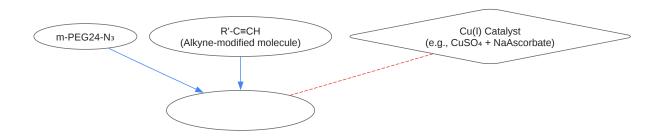




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Caption: Workflow for **m-PEG24-azide** from sourcing to application.





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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

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